molecular formula C16H17F3N2OS B14946790 2-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline

2-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline

Katalognummer: B14946790
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: BBALHJQJMJQNBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is a complex organic compound characterized by the presence of morpholino, trifluoromethyl, and thienyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-morpholino-5-(trifluoromethyl)aniline with 2-thienylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or thienyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholino group can interact with nucleophilic sites on proteins or nucleic acids, modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine
  • N-[2-morpholino-5-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzamide

Uniqueness

N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino and thienyl groups provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H17F3N2OS

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C16H17F3N2OS/c17-16(18,19)12-3-4-15(21-5-7-22-8-6-21)14(10-12)20-11-13-2-1-9-23-13/h1-4,9-10,20H,5-8,11H2

InChI-Schlüssel

BBALHJQJMJQNBP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NCC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.